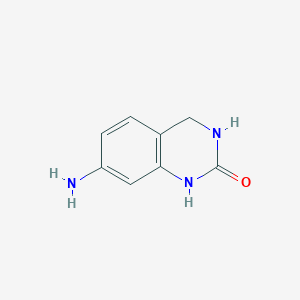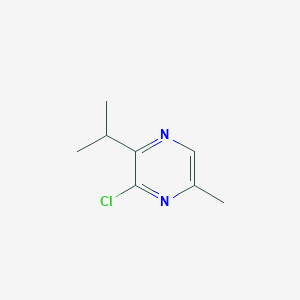
3-Chloro-2-isopropyl-5-methylpyrazine
Vue d'ensemble
Description
3-Chloro-2-isopropyl-5-methylpyrazine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various pyrazine derivatives, which can offer insights into the chemical behavior and synthesis of related compounds. Pyrazines are heterocyclic aromatic compounds with a nitrogen atom at positions 1 and 4 of the six-membered ring. They are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves chlorination reactions, substitution reactions, and oxidation reactions. For instance, the synthesis of 3-chloro-5-methylpyridazine, a related compound, was achieved from citraconic anhydride through a multi-step process that includes these types of reactions, with a total yield of 27% . Similarly, chlorination and aminization reactions were used to synthesize a chlorinated pyrazolo[1,5-a]pyrimidin derivative, indicating the versatility of chlorination in the synthesis of chlorinated pyrazines .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex, and their confirmation often requires sophisticated techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). For example, the structure of a fluorinated analog of tris(pyrazol-1-yl)methane was confirmed using XRD . These techniques are essential for verifying the molecular structure of synthesized compounds, including those with chloro and methyl groups on the pyrazine ring.
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including isomerization and reactions with amines. The photochemical E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives has been studied, showing that the triplet sensitized excitation is very efficient for this conversion . Additionally, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines can lead to mono-substituted or bis-substituted products, demonstrating the reactivity of chlorinated pyrazines with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely depending on their substitution patterns. For instance, the non-linear optical properties of certain substituted pyrazines were evaluated, suggesting potential applications in materials science . The biological activities of these compounds are also of interest, with some derivatives showing moderate anticancer activity . These properties are influenced by the molecular structure and the presence of functional groups such as chloro and methyl groups.
Mécanisme D'action
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazine derivatives can influence a variety of biochemical pathways depending on their specific structure and the biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-isopropyl-5-methylpyrazine . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Propriétés
IUPAC Name |
3-chloro-5-methyl-2-propan-2-ylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-8(9)11-6(3)4-10-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZXBTYQWDTVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50766669 | |
| Record name | 3-Chloro-5-methyl-2-(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50766669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116513-20-3 | |
| Record name | 3-Chloro-5-methyl-2-(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50766669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




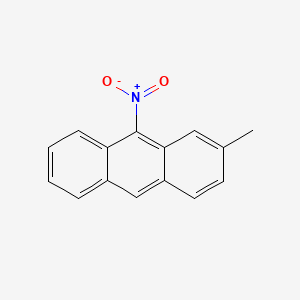
![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)

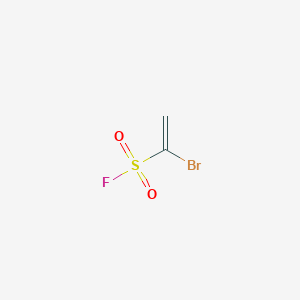
![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)
![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)
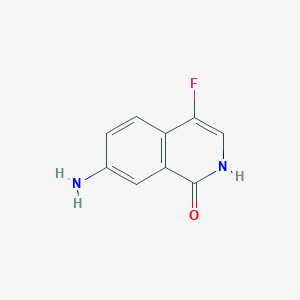
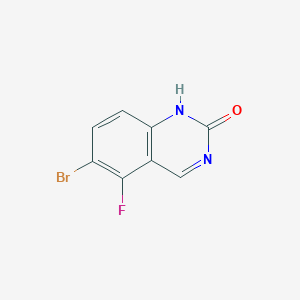
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)
![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)


